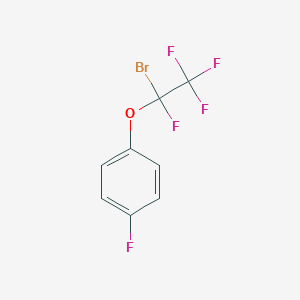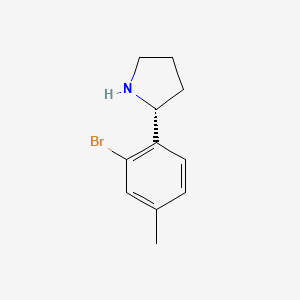![molecular formula C10H19NO B13341375 (8-Azaspiro[4.5]decan-2-yl)methanol](/img/structure/B13341375.png)
(8-Azaspiro[4.5]decan-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8-Azaspiro[45]decan-2-yl)methanol is a chemical compound characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (8-Azaspiro[4.5]decan-2-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a piperidine derivative, followed by the introduction of a hydroxymethyl group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets stringent quality standards.
化学反応の分析
Types of Reactions
(8-Azaspiro[4.5]decan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohols or amines.
科学的研究の応用
(8-Azaspiro[4.5]decan-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (8-Azaspiro[4.5]decan-2-yl)methanol involves its interaction with molecular targets, such as enzymes or receptors, within biological systems. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 1,4-Dioxa-8-azaspiro[4.5]decane
- 4-Piperidone ethylene acetal
- 1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride
Uniqueness
(8-Azaspiro[4.5]decan-2-yl)methanol is unique due to its specific spirocyclic structure and the presence of a hydroxymethyl group. This combination of features distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
特性
IUPAC Name |
8-azaspiro[4.5]decan-3-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-8-9-1-2-10(7-9)3-5-11-6-4-10/h9,11-12H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUQEJKQEVTNGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)CC1CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
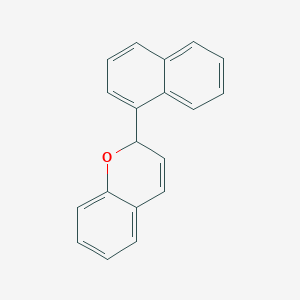
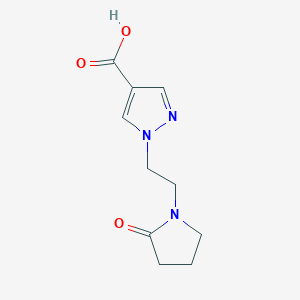
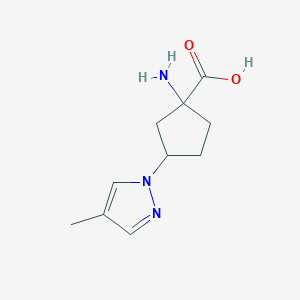
![3-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-amine](/img/structure/B13341320.png)

![Rel-tert-butyl (3aS,7aS)-octahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B13341325.png)
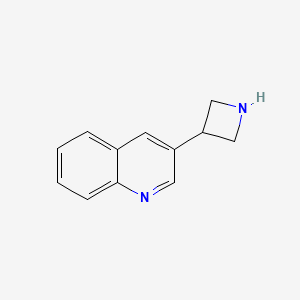

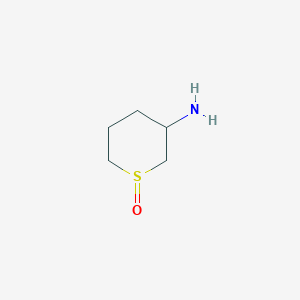

![Rel-(1R,4R)-bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride](/img/structure/B13341354.png)
![Tert-butyl 3-((cyclopropylamino)methyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13341358.png)
